tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride
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Description
Tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride, also known as Tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride, is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
The compound has been implicated in the synthesis of complex molecules such as vandetanib, a therapeutic agent, where similar tert-butyl piperidine derivatives serve as intermediates in multi-step synthetic routes. These routes involve key steps like substitution, deprotection, methylation, nitration, reduction, and cyclization, highlighting the compound's versatility and commercial value in pharmaceutical manufacturing (Mi, 2015).
Chiral Synthesis
Compounds in the tert-butyl piperidine class, particularly those involving sulfinamide derivatives, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review on applications of tert-butanesulfinamide underscores its critical role in asymmetric synthesis of N-heterocycles, demonstrating the compound's utility in accessing structurally diverse and therapeutically significant piperidines, pyrrolidines, and azetidines (Philip et al., 2020).
Environmental Applications
In environmental science, similar tert-butyl derivatives like methyl tert-butyl ether (MTBE) have been studied for their decomposition and potential environmental impact. Research on the decomposition of MTBE by adding hydrogen in a cold plasma reactor provides insights into the applications of tert-butyl derivatives in mitigating environmental pollution. These studies highlight the feasibility of using advanced oxidation processes for the removal of volatile organic compounds from the environment (Hsieh et al., 2011).
Drug Discovery
The structural motif of spiropiperidines, closely related to the spiro[indene-piperidine] structure, has been explored for its potential in drug discovery. The synthesis and application of spiropiperidines in medicinal chemistry have been reviewed, highlighting the growing interest in exploiting three-dimensional chemical space for the development of novel therapeutic agents (Griggs et al., 2018).
Antioxidant Properties
The research into synthetic phenolic antioxidants, including derivatives containing tert-butyl groups, focuses on their environmental occurrence, human exposure, and potential health impacts. Such studies are crucial for assessing the safety and environmental implications of synthetic antioxidants used in food, cosmetics, and pharmaceutical products (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18;/h4-7,15H,8-12,19H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYBDOIWWOLKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride | |
CAS RN |
1279844-40-4 |
Source
|
Record name | Spiro[1H-indene-1,4′-piperidine]-1′-carboxylic acid, 3-amino-2,3-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279844-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | t-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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